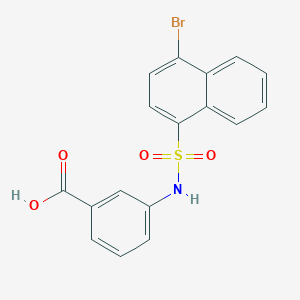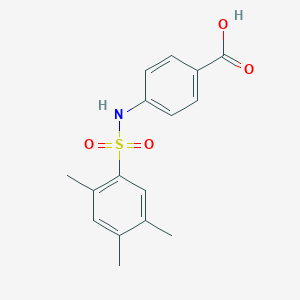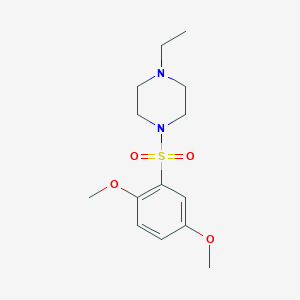
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is available in various formulations, including sprays, lotions, and creams.
作用機序
The exact mechanism of action of N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide is not fully understood. It is believed to work by interfering with the insect's ability to detect the presence of humans. This compound may also interfere with the insect's ability to locate its host by disrupting its olfactory receptors.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. It is rapidly absorbed through the skin and metabolized by the liver. This compound has been found to have no significant effects on the central nervous system or on the cardiovascular system. However, some studies have suggested that this compound may have negative effects on the liver and kidneys with long-term use.
実験室実験の利点と制限
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide is a widely used insect repellent and is readily available. It is relatively easy to apply and has a long-lasting effect. However, this compound may interfere with certain laboratory assays, particularly those that rely on olfactory receptors. This compound may also have negative effects on certain laboratory animals, such as bees and butterflies.
将来の方向性
Future research on N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide should focus on developing new formulations that are more effective against a wider range of insects. There is also a need for research on the safety and potential side effects of this compound, particularly with long-term use. Additionally, research should be conducted on the potential environmental impact of this compound and its metabolites. Finally, there is a need for research on alternative insect repellents that are safer and more environmentally friendly than this compound.
合成法
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide can be synthesized through a reaction between N,N-diethyl-m-toluamide and methanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through recrystallization.
科学的研究の応用
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. This compound has also been studied for its safety and potential side effects, particularly with long-term use.
特性
分子式 |
C12H19NO3S |
|---|---|
分子量 |
257.35 g/mol |
IUPAC名 |
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-5-13(6-2)17(14,15)11-7-8-12(16-4)10(3)9-11/h7-9H,5-6H2,1-4H3 |
InChIキー |
LMRLVLQQNDJKKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)



![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)


